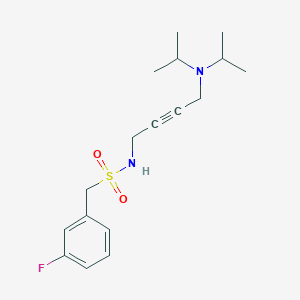
N-(2-(4-methyl-6-(trifluoromethyl)pyrimidin-2-yl)ethyl)-2-(methylthio)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-(4-methyl-6-(trifluoromethyl)pyrimidin-2-yl)ethyl)-2-(methylthio)benzamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, pharmacology, and biochemistry.
Wirkmechanismus
The mechanism of action of N-(2-(4-methyl-6-(trifluoromethyl)pyrimidin-2-yl)ethyl)-2-(methylthio)benzamide involves the inhibition of the activity of several enzymes and signaling pathways that are involved in cancer cell growth and proliferation. Specifically, this compound has been shown to inhibit the activity of protein kinase B (AKT) and mammalian target of rapamycin (mTOR), two key signaling pathways that are often overactivated in cancer cells.
Biochemical and physiological effects:
N-(2-(4-methyl-6-(trifluoromethyl)pyrimidin-2-yl)ethyl)-2-(methylthio)benzamide has been shown to have several biochemical and physiological effects, including the inhibition of cell growth and proliferation, induction of apoptosis, and inhibition of angiogenesis (the formation of new blood vessels). Additionally, this compound has been found to have anti-inflammatory and antioxidant properties, making it a potential candidate for the treatment of other diseases such as arthritis and neurodegenerative disorders.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using N-(2-(4-methyl-6-(trifluoromethyl)pyrimidin-2-yl)ethyl)-2-(methylthio)benzamide in lab experiments is its high potency and selectivity towards cancer cells. However, one of the limitations of using this compound is its low solubility in water, which can make it difficult to administer in vivo.
Zukünftige Richtungen
There are several future directions for the research and development of N-(2-(4-methyl-6-(trifluoromethyl)pyrimidin-2-yl)ethyl)-2-(methylthio)benzamide. One potential direction is the development of new analogs of this compound that have improved solubility and pharmacokinetic properties. Additionally, further studies are needed to investigate the potential applications of this compound in other fields such as neurodegenerative diseases and inflammatory disorders. Finally, more research is needed to understand the mechanism of action of N-(2-(4-methyl-6-(trifluoromethyl)pyrimidin-2-yl)ethyl)-2-(methylthio)benzamide and to identify potential drug targets for the development of new anticancer drugs.
Synthesemethoden
The synthesis of N-(2-(4-methyl-6-(trifluoromethyl)pyrimidin-2-yl)ethyl)-2-(methylthio)benzamide is a complex process that involves several chemical reactions. The most common method for synthesizing this compound is through the reaction of 2-(methylthio)benzoic acid with 2-amino-4-methyl-6-(trifluoromethyl)pyrimidine in the presence of a coupling reagent such as N,N'-dicyclohexylcarbodiimide (DCC) or N,N'-diisopropylcarbodiimide (DIC).
Wissenschaftliche Forschungsanwendungen
N-(2-(4-methyl-6-(trifluoromethyl)pyrimidin-2-yl)ethyl)-2-(methylthio)benzamide has been extensively studied for its potential applications in cancer treatment. It has been found to inhibit the growth and proliferation of various cancer cells, including breast, lung, colon, and prostate cancer cells. Additionally, this compound has been shown to induce apoptosis (programmed cell death) in cancer cells, making it a promising candidate for the development of new anticancer drugs.
Eigenschaften
IUPAC Name |
2-methylsulfanyl-N-[2-[4-methyl-6-(trifluoromethyl)pyrimidin-2-yl]ethyl]benzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16F3N3OS/c1-10-9-13(16(17,18)19)22-14(21-10)7-8-20-15(23)11-5-3-4-6-12(11)24-2/h3-6,9H,7-8H2,1-2H3,(H,20,23) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HETTWBFRRVVIJS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)CCNC(=O)C2=CC=CC=C2SC)C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16F3N3OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-(4-methyl-6-(trifluoromethyl)pyrimidin-2-yl)ethyl)-2-(methylthio)benzamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![4-ethyl-1-(3-(4-(3-methoxyphenyl)piperazin-1-yl)-3-oxopropyl)thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one](/img/structure/B2382035.png)
![N-(4,5-dimethylbenzo[d]thiazol-2-yl)-2,2-diphenyl-N-(pyridin-3-ylmethyl)acetamide](/img/structure/B2382038.png)

![2-Chloro-N-[(3-methoxyphenyl)methyl]-N-[2-(oxolan-2-yl)ethyl]acetamide](/img/structure/B2382041.png)
![3-{[1-(Quinoxaline-6-carbonyl)piperidin-4-yl]methyl}-3,4-dihydropyrimidin-4-one](/img/structure/B2382042.png)
![tert-Butyl [(1-propionylpiperidin-4-yl)methyl]carbamate](/img/structure/B2382043.png)
![N-(2,4-dimethoxyphenyl)-7-hydroxy-4-methyl-5-oxo-4,5-dihydrothieno[3,2-b]pyridine-6-carboxamide](/img/structure/B2382044.png)



